1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
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Overview
Description
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is a compound that features a unique combination of heterocyclic structures, including a 1,2,4-oxadiazole ring and a pyridine ring. These structures are known for their versatility and importance in medicinal chemistry, particularly for their potential biological activities .
Mechanism of Action
Target of Action
They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
The nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors, which may facilitate interactions with biological targets .
Biochemical Pathways
1,2,4-oxadiazoles have been found to have a broad spectrum of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
1,2,4-oxadiazoles have been found to have anti-infective and anticancer activities, suggesting that they may have effects at both the cellular and molecular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide typically involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives. This reaction is often carried out in the presence of a base such as NaOH in a solvent like DMSO at ambient temperature . The pyridine ring is then introduced through a coupling reaction with the appropriate pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
- 2-(1,2,4-Oxadiazol-5-yl)anilines
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 5-(((5-(3-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
Uniqueness
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is unique due to its specific combination of a 1,2,4-oxadiazole ring and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of interactions with molecular targets, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-9-17-14(21-18-9)10-4-5-12(16-7-10)19-6-2-3-11(8-19)13(15)20/h4-5,7,11H,2-3,6,8H2,1H3,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHHYZZSPVJFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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